molecular formula C32H38O14 B12820428 3-[(3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one

3-[(3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one

Cat. No.: B12820428
M. Wt: 646.6 g/mol
InChI Key: BVDGQVAUJNUPGW-PPSYZQKQSA-N
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Description

The compound 3-[(3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one is a complex organic molecule with a unique structure. It belongs to the class of flavonoids, which are known for their diverse biological activities. This compound is characterized by multiple hydroxyl groups, a methoxy group, and a chromen-4-one core, making it a potential candidate for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one involves multiple steps, including the protection and deprotection of hydroxyl groups, glycosylation, and the formation of the chromen-4-one core. The reaction conditions typically require the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield .

Industrial Production Methods

Industrial production of this compound may involve the use of biotechnological methods, such as microbial fermentation, to produce the flavonoid core, followed by chemical modifications to introduce the specific functional groups. This approach can be more sustainable and cost-effective compared to purely chemical synthesis .

Chemical Reactions Analysis

Types of Reactions

3-[(3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one: undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to achieve the desired transformations .

Major Products

The major products formed from these reactions include quinones, dihydroflavonoids, and various substituted derivatives, which can have different biological activities and applications .

Scientific Research Applications

3-[(3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one: has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, such as cancer and cardiovascular disorders.

    Industry: Utilized in the development of natural dyes and pigments.

Mechanism of Action

The mechanism of action of 3-[(3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one involves its interaction with various molecular targets and pathways. It can modulate the activity of enzymes, such as kinases and phosphatases, and influence signaling pathways related to oxidative stress and inflammation. The compound’s multiple hydroxyl groups allow it to scavenge free radicals and reduce oxidative damage .

Properties

Molecular Formula

C32H38O14

Molecular Weight

646.6 g/mol

IUPAC Name

3-[(3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one

InChI

InChI=1S/C32H38O14/c1-13(2)5-10-17-18(33)11-19(34)21-24(38)29(27(44-28(17)21)15-6-8-16(41-4)9-7-15)45-32-30(25(39)22(36)14(3)43-32)46-31-26(40)23(37)20(35)12-42-31/h5-9,11,14,20,22-23,25-26,30-37,39-40H,10,12H2,1-4H3/t14-,20+,22-,23-,25+,26+,30+,31?,32?/m0/s1

InChI Key

BVDGQVAUJNUPGW-PPSYZQKQSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H](C(O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)OC)OC5[C@@H]([C@H]([C@@H](CO5)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)OC)OC5C(C(C(CO5)O)O)O)O)O

Origin of Product

United States

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